Acetoin

Overview

Description

Acetoin (3-hydroxy-2-butanone, C₄H₈O₂) is a four-carbon vicinal diol and ketone, recognized as a high-value platform chemical by the U.S. Department of Energy . It is naturally found in dairy products (e.g., butter, yogurt), fruits, and fermented foods, contributing to creamy, buttery aromas . Industrially, this compound serves as a flavor enhancer in food, a precursor in chemical syntheses (e.g., heterocyclic compounds), and a bio-based alternative to petrochemicals . Microbial fermentation using Bacillus, Enterobacter, and Lactococcus species is the preferred production method due to sustainability and cost-effectiveness .

Biological Activity

Acetoin, a four-carbon hydroxy-keto compound, is produced by various microorganisms and has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, metabolic pathways, toxicological effects, and applications in food and biotechnology.

1. Overview of this compound

This compound (3-hydroxybutan-2-one) is a volatile compound with a sweet aroma, commonly found in fermented foods and beverages. It plays a significant role in microbial metabolism, particularly in the fermentation processes of bacteria such as Lactococcus lactis and Bacillus subtilis.

2. Synthesis and Metabolism

This compound is synthesized through the decarboxylation of α-acetolactate, which is formed from pyruvate via the action of acetolactate synthase (ALS) and acetolactate decarboxylase (ALDC) enzymes. The metabolic pathway can be summarized as follows:

- Step 1 : Pyruvate → α-Acetolactate (via ALS)

- Step 2 : α-Acetolactate → this compound (via ALDC)

The efficiency of this compound production can vary based on environmental conditions and the genetic makeup of the microbial strains involved. For instance, engineered strains of Parageobacillus thermoglucosidasius have been developed to enhance this compound production from lignocellulosic substrates, demonstrating the potential for metabolic engineering in biotechnological applications .

3.1 Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria by altering their membrane integrity and metabolic processes. For example, Lactococcus lactis exposed to this compound demonstrated changes in fatty acid composition, leading to increased susceptibility to stress conditions .

3.2 Toxicological Effects

While this compound is generally recognized as safe at low concentrations, higher levels can be toxic. Studies have shown that this compound can damage DNA and proteins due to its reactive keto group, leading to mutagenic effects in bacterial strains . The mutagenicity of this compound was highlighted in experiments where the presence of this compound significantly increased mutation rates in L. lactis .

3.3 Health Implications

This compound is also present in electronic cigarette aerosols, where it has been associated with potential respiratory irritations and cardiovascular risks . Although these risks are considered low compared to traditional tobacco products, ongoing research is necessary to fully understand the health implications of this compound exposure through vaping.

4.1 this compound Production in Fermentation

A study on Bacillus subtilis revealed that strains with enhanced ALS and ALDC activities showed a significant increase in this compound production—up to 1.9 g/L—demonstrating the impact of metabolic engineering on fermentation efficiency . This research underscores the importance of enzyme regulation in optimizing bioprocesses for industrial applications.

4.2 Flavor Development in Cheese

In dairy fermentation, this compound contributes to flavor development in cheese products, particularly in Dutch-type cheeses where it is converted from diacetyl . The interplay between various microbial strains during fermentation results in a complex flavor profile that enhances product quality.

5. Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₈O₂ |

| Melting Point | -50 °C |

| Boiling Point | 139 °C |

| Solubility | Soluble in water |

| Common Uses | Flavoring agent, food preservative |

| Microbial Strain | This compound Production (g/L) |

|---|---|

| Bacillus subtilis | 1.9 |

| Lactococcus lactis | Up to 35 mM during respiration |

6. Conclusion

This compound serves as a crucial compound with significant biological activity across various fields including food science and biotechnology. Its synthesis pathways are well-characterized, and ongoing research continues to uncover its potential applications and implications for health. Understanding the balance between its beneficial properties and potential toxicity will be key for future developments involving this versatile compound.

Scientific Research Applications

Introduction to Acetoin

This compound, chemically known as 3-hydroxy-2-butanone, is a versatile compound with applications across various industries, including food, cosmetics, agriculture, and pharmaceuticals. It is recognized for its buttery flavor and aroma, making it a popular additive in food products, particularly dairy and bakery items. Additionally, this compound serves as a precursor for the synthesis of other valuable chemicals such as 2,3-butanediol and liquid hydrocarbon fuels. Given the increasing scarcity of fossil resources, there is a growing interest in the biological production of this compound as an alternative to traditional chemical synthesis methods.

Food Industry

- Flavor Enhancer : this compound is widely used in the food industry for its flavor-enhancing properties. It imparts a creamy or buttery taste to various products, including baked goods and dairy items .

- Natural Sourcing : The demand for natural flavoring agents has led to efforts in producing this compound through microbial fermentation processes, ensuring compliance with food safety regulations .

Cosmetics and Personal Care

- Fragrance Component : In cosmetics and personal care products, this compound is utilized for its pleasant scent. It acts as a fragrance enhancer in perfumes and lotions .

- Skin Conditioning Agent : this compound's properties may also contribute to skin conditioning effects in cosmetic formulations.

Agriculture

- Plant Growth Promoter : this compound has been identified as a potential plant growth promoter. Its application can enhance plant growth and resilience against stress factors .

- Biological Pest Control : The compound's role in pest control is being explored due to its potential effectiveness against certain pests while being less harmful to beneficial organisms .

Pharmaceuticals

- Chemical Precursor : this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its optically pure forms are particularly valuable in drug development .

- Research Applications : Studies have indicated that this compound may have mutagenic properties, raising interest in its effects on DNA and protein interactions within biological systems .

Chemical Industry

- Platform Chemical : As a high-value bio-based platform chemical, this compound is essential for producing other chemicals like diacetyl and alkyl pyrazines which are used in various industrial applications .

- Sustainable Production Methods : The shift towards sustainable production methods using microbial fermentation is gaining traction as industries seek environmentally friendly alternatives to chemical synthesis .

Case Study 1: Microbial Production of this compound

A study explored the efficient production of this compound using Saccharomyces cerevisiae by introducing a heterologous biosynthetic pathway from Bacillus subtilis. This approach enhanced this compound yield significantly, achieving up to 20.1 g/L with a productivity rate of 0.42 g/(L·h). The research highlighted the importance of optimizing metabolic pathways to improve production efficiency while maintaining product purity suitable for food applications .

Case Study 2: Toxicological Assessments

Research investigating the toxicological effects of this compound revealed that exposure can lead to DNA damage and alterations in fatty acid composition within cell membranes. This study emphasized the need for careful consideration of this compound's safety profile, especially in consumer products like e-cigarettes where it has been detected as a prevalent flavoring agent .

Chemical Reactions Analysis

Production Pathways

Acetoin is primarily produced through the microbial fermentation of carbohydrates. The key reactions leading to its formation include:

-

Decarboxylation of Alpha-Acetolactate : this compound is synthesized from alpha-acetolactate, which is produced from two molecules of pyruvate through the action of acetolactate synthase (ALS) and subsequently decarboxylated by alpha-acetolactate decarboxylase (ALDC).

Enzymatic Reactions

The enzymatic pathways for this compound production involve several key enzymes:

-

Acetolactate Synthase (ALS) : This enzyme catalyzes the condensation of two pyruvate molecules to form alpha-acetolactate.

-

Alpha-Acetolactate Decarboxylase (ALDC) : This enzyme decarboxylates alpha-acetolactate to yield this compound.

Research indicates that under optimal conditions (e.g., temperature around 65 °C), significant yields of this compound can be produced from pyruvate. For instance, a study reported a maximum concentration of 3.36 ± 0.26 mM this compound produced from 10 mM pyruvate after a reaction period of 24 hours .

Conversion to Other Compounds

This compound can also undergo further reactions, including:

-

Reduction to 2,3-Butanediol : this compound can be reduced by this compound reductase/2,3-butanediol dehydrogenase to form 2,3-butanediol, a compound with applications in various industries.

-

Conversion to Acetyl-CoA : this compound can be converted into acetyl-CoA via the this compound dehydrogenase complex, which plays a crucial role in metabolic pathways.

Toxicity and Biological Effects

While this compound has beneficial applications, it can also exhibit toxicity under certain conditions. Studies have shown that this compound can damage DNA and proteins due to its reactive keto group. It alters membrane fatty acid composition in bacteria such as Lactococcus lactis, leading to stress responses that affect growth and survival .

Mechanisms of Toxicity

The mechanisms through which this compound exerts its toxic effects include:

-

DNA Damage : The keto group in this compound interacts with cellular components, leading to oxidative stress and potential DNA damage.

-

Alteration of Fatty Acid Composition : this compound exposure has been linked to significant changes in the fatty acid profiles of bacterial membranes, which may affect membrane fluidity and function.

Regulatory Aspects

The FDA has set maximum allowable concentrations for this compound in food products at 50 ppm . Its safety profile must be managed carefully due to potential toxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Acetoin critical for experimental design?

this compound (3-hydroxy-2-butanone, C₄H₈O₂) has a molecular weight of 88.11 g/mol, a boiling point of 148°C, and solubility in water (100 g/L at 20°C). Its stereoisomeric forms (R/S configurations) influence reactivity in enzymatic pathways. Researchers must account for these properties when designing synthesis protocols or analytical workflows. For authoritative data, consult NIST Chemistry WebBook and validate purity using techniques like HPLC or GC-MS coupled with reference standards.

Q. Which spectroscopic methods are recommended for characterizing this compound in synthetic mixtures?

- GC-MS : Effective for quantifying this compound in volatile mixtures; use polar columns (e.g., DB-WAX) and electron ionization (EI) at 70 eV for fragmentation patterns matching NIST libraries .

- NMR : ¹H NMR (δ 1.3–1.4 ppm for methyl groups; δ 4.1–4.3 ppm for hydroxyl protons) and ¹³C NMR (δ 20–25 ppm for CH₃, δ 70–75 ppm for C-OH) confirm structural identity.

- IR Spectroscopy : Key peaks include O-H stretch (~3400 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

Contradictions often arise from variations in assay conditions (pH, temperature, cofactors) or enzyme sources (e.g., Bacillus subtilis vs. Saccharomyces cerevisiae). To address this:

- Standardize Protocols : Replicate experiments using buffers (e.g., phosphate buffer at pH 6.5–7.5) and cofactors (e.g., NADH/NAD⁺ ratios) from peer-reviewed studies .

- Cross-Validate Data : Compare kinetic parameters (Km, Vmax) across multiple databases (BRENDA, KEGG) and verify enzyme purity via SDS-PAGE .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What experimental strategies optimize this compound yield in microbial fermentation using lignocellulosic substrates?

- Substrate Pretreatment : Use dilute acid hydrolysis (0.5–1% H₂SO₄, 121°C) to break down lignocellulose into fermentable sugars (glucose, xylose) .

- Strain Engineering : Overexpress acetolactate synthase (alsS) and acetolactate decarboxylase (alsD) in Bacillus spp. to redirect carbon flux toward this compound .

- Fed-Batch Fermentation : Maintain microaerobic conditions (DO ~10%) and pH 6.5–7.0. Yields can reach 45–50 g/L in optimized setups (Table 1) .

Table 1 : this compound Production from Lignocellulosic Hydrolysate (Adapted from )

| Substrate | Strain | Yield (g/L) | Productivity (g/L/h) |

|---|---|---|---|

| Glucose | B. subtilis XZ-7 | 38.2 | 0.81 |

| Xylose | B. subtilis XZ-7 | 29.5 | 0.62 |

| Mixed Sugars | B. subtilis XZ-7 | 42.1 | 0.75 |

Q. How should researchers design a PICOT framework to investigate this compound’s role in bacterial quorum sensing?

- Population : Gram-positive bacteria (e.g., Bacillus cereus).

- Intervention : Knockout of acoR regulatory gene.

- Comparison : Wild-type vs. mutant strains.

- Outcome : Quantify this compound production (HPLC) and biofilm formation (crystal violet assay).

- Time : 24–48 hr fermentation. This framework ensures hypothesis-driven experimentation and alignment with systematic review methodologies .

Q. What methodologies are effective for tracing this compound’s metabolic flux in central carbon pathways?

- ¹³C Isotopic Labeling : Track carbon flow from glucose to this compound using [1-¹³C]glucose; analyze via LC-MS/MS .

- Flux Balance Analysis (FBA) : Model metabolic networks (e.g., GSM of B. subtilis) to predict bottlenecks in this compound synthesis .

- Knockout Studies : Disrupt competing pathways (e.g., lactate dehydrogenase) to enhance flux toward this compound .

Q. Methodological Guidelines

- Data Reproducibility : Document experimental parameters (e.g., agitation speed, inoculum size) in supplemental materials .

- Literature Synthesis : Use databases like SciFinder and Reaxys to compile kinetic data and compare with in-house results .

- Ethical Reporting : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Diacetyl (Butane-2,3-dione, C₄H₆O₂)

Structural Similarities and Differences :

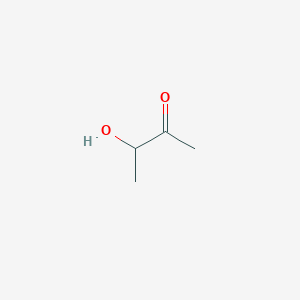

- Diacetyl has two ketone groups, whereas acetoin has one hydroxyl and one ketone group (Fig. 1) .

- Diacetyl spontaneously oxidizes from this compound or acetolactate under aerobic conditions .

Functional Comparison :

- Flavor Profile : Diacetyl has a stronger buttery flavor (threshold: 0.02 ppm) compared to this compound (threshold: 5–10 ppm) . In sour cream, diacetyl is the dominant aroma compound, while this compound provides a milder, complementary creaminess .

- Health Impacts : Both compounds are linked to respiratory risks (e.g., obliterative bronchiolitis) in e-cigarette aerosols, though diacetyl is more toxicologically concerning .

- Production : Diacetyl is a byproduct of microbial metabolism (e.g., Lactococcus lactis), whereas this compound is intentionally synthesized via acetolactate decarboxylase (ALDC) .

2,3-Butanediol (C₄H₁₀O₂)

Structural Relationship :

Functional Comparison :

- Production : Both are produced by Bacillus spp., but 2,3-BD requires NADH-dependent reductases, whereas this compound synthesis relies on ALDC .

- Applications :

- Market Value : 2,3-BD has a higher projected market size (USD 300 million by 2030) due to industrial demand .

Metabolic Trade-offs :

- Carbon flux in Bacillus strains prioritizes 2,3-BD under anaerobic conditions, while this compound dominates in aerobic environments .

Pentane-2,3-dione (C₅H₈O₂)

Functional Role :

- A five-carbon analog of diacetyl, pentane-2,3-dione contributes to yogurt flavor but is absent in commercial kefir, distinguishing it from this compound .

- Flavor Impact : Less studied, but its absence in kefir correlates with elevated this compound levels (3.5-fold increase), highlighting this compound’s role in differentiating fermented products .

Methylglyoxal (C₃H₄O₂)

Structural and Toxicological Similarities :

- Methylglyoxal shares a diketone structure with diacetyl and is implicated in cellular toxicity. This compound’s hydroxyl group reduces reactivity, making it less cytotoxic .

Key Research Findings

Flavor Modulation : this compound reduces diacetyl’s harshness in dairy products, making it critical for balanced flavor profiles in kefir and yogurt .

Health and Safety : Diacetyl’s respiratory risks have led to regulatory scrutiny, whereas this compound is generally recognized as safe (GRAS) in food .

Production Efficiency : Bacillus licheniformis achieves this compound titers up to 4.4 mM via enzymatic cascades, though productivity (0.18 mM/h) lags behind 2,3-BD .

Thermal Stability : this compound decomposes at 86–95°C (50 Torr), limiting high-temperature applications compared to 2,3-BD .

Properties

IUPAC Name |

3-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024399 | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

41 °C, 106 °F | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9972 g/cu cm at 17 °C, 1.005-1.019 | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |

| Record name | Acetoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Slightly yellow liquid or crystals | |

CAS No. |

513-86-0, 51555-24-9 | |

| Record name | ACETYL METHYL CARBINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-butanon, Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG4D34CO2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

15 °C, 59 °F | |

| Record name | ACETOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETOIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/811 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.